molecular formula C20H24BrN5O2S B4375670 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

Cat. No.: B4375670
M. Wt: 478.4 g/mol
InChI Key: WSTOIJZZMANDCB-UHFFFAOYSA-N
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Description

“3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including a brominated pyrazole ring, a tetrahydrobenzothieno pyrimidine core, and a propanamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Synthesis of the tetrahydrobenzothieno pyrimidine core: This may involve cyclization reactions starting from substituted anilines and thioureas.

    Coupling reactions: The brominated pyrazole and the tetrahydrobenzothieno pyrimidine core can be coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydrobenzothieno pyrimidine core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Nucleophiles for substitution: Amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity: Compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

    Drug development: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

    Material science: The compound and its derivatives may find applications in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of “3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE” would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA/RNA interaction: The compound could intercalate with DNA or RNA, affecting their function and expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
  • 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

Uniqueness

The unique combination of functional groups in “3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE” may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN5O2S/c1-10-5-6-14-15(9-10)29-19-17(14)20(28)26(13(4)22-19)24-16(27)7-8-25-12(3)18(21)11(2)23-25/h10H,5-9H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTOIJZZMANDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)CCN4C(=C(C(=N4)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 3
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 4
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 5
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

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